

A Comparative Guide to Certified Reference Materials for 17 α -Hydroxyprogesterone Analysis

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Compound of Interest

Compound Name: Hydroxyprogesterone

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For researchers, scientists, and professionals in drug development, the accurate quantification of 17 α -**hydroxyprogesterone** (17-OHP) is crucial, particularly in newborn screening for congenital adrenal hyperplasia (CAH) and in clinical research.^{[1][2]} The reliability of these measurements heavily depends on the quality of certified reference materials (CRMs). This guide provides a comparative overview of available CRMs for 17 α -**hydroxyprogesterone** analysis, supported by experimental data from various studies.

Available Certified Reference Materials

Several reputable suppliers offer CRMs for 17 α -**hydroxyprogesterone**. These materials are essential for calibrating analytical instruments, validating methods, and ensuring the traceability of measurement results.

Table 1: Comparison of 17 α -**Hydroxyprogesterone** Certified Reference Materials

Supplier	Product Name/Number	Format	Purity/Concentration	Intended Use
Cerilliant	H-085 / H-085-1ML	1.0 mg/mL in Methanol	Certified Spiking Solution®	Calibration for LC-MS/MS assays, newborn screening.[3]
National Institute of Metrology (China)	GBW 09220	Not Specified	Certified Reference Material	Used in the development of reference measurement procedures.[1]
LabStandard	LBS1Y6O3435	Neat (Solid)	≥ 95%	Reference Material (RM) for various applications.[4]
LabStandard	AST2G3L3435	Solution in Methanol	100.00 mg/l or 1000.00 mg/l	Analytical Standard Solution.[5]
MedchemExpress	HY-B0891R	Solid	99.78%	Analytical standard for research and analytical applications.[6]

Performance Data in Analytical Methods

The performance of these CRMs is best evaluated through their application in validated analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity compared to traditional immunoassays.[1][2]

Table 2: Performance Characteristics of LC-MS/MS Methods Using Different CRMs

Study/Method	CRM Source	Matrix	Linear Range	LLOQ (Lower Limit of Quantitation)	Precision (CV%)	Accuracy/Recovery
Candidate Reference Measurement Procedure (cRMP) for DBS[1][2]	National Institute of Metrology (China)	Dried Blood Spots	1.00 to 80.00 ng/mL	0.52 ng/mL[1][2]	Not explicitly stated	Not explicitly stated
Candidate Reference Measurement Procedure (cRMP) for Serum[7]	Not explicitly stated	Serum	0.1–400 ng/mL	0.086 ng/mL	≤2.90% (total imprecision)	100.1%–100.6% (spike recovery) [7]
High-Throughput LC-MS/MS in Serum[8]	Not explicitly stated	Human Blood Serum	10 to 1,000 ng/dL	Not explicitly stated	Not explicitly stated	87% (average recovery of internal standard)
LC-MS/MS for Serum[9]	Not explicitly stated	Serum	0.156 to 80 nmol/L	0.2 nmol/L	7.4% (intra-assay), 7.9-15.4% (inter-assay)	100% at 0.9 nmol/L
LC-MS/MS for Bloodspots [10]	Not explicitly stated	Bloodspots	0 to 400 nmol/L	6 nmol/L	<10% (intra-assay), <15%	Not explicitly stated

					(inter-assay)	
Newborn Screening by LC-MS/MS[11]	Not explicitly stated	Bloodspots	Up to 1600 nmol/L	1 nmol/L	9.1% (within-batch), 9.1% (between-batch)	98.6–102% (average recovery)

Experimental Protocols

The following sections detail the methodologies employed in key studies for the quantification of 17 α -hydroxyprogesterone.

Candidate Reference Measurement Procedure for 17 α -OHP in Dried Blood Spots (DBS)

This method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for high accuracy.[1]

- Sample Preparation:
 - A stock solution of the 17 α -OHP CRM is prepared by dissolving it in methanol.
 - This stock is used to create a series of calibrators by spiking washed red blood cells.
 - Dried blood spots are created from these calibrators.
 - A stable isotope-labeled internal standard (D8-17 α -OHP) is added to the DBS samples.
 - The analytes are extracted from the DBS.
- LC-MS/MS Analysis:
 - The extracted samples are injected into an LC-MS/MS system.
 - Chromatographic separation is performed to isolate 17 α -OHP from other components.

- Tandem mass spectrometry is used for detection and quantification.

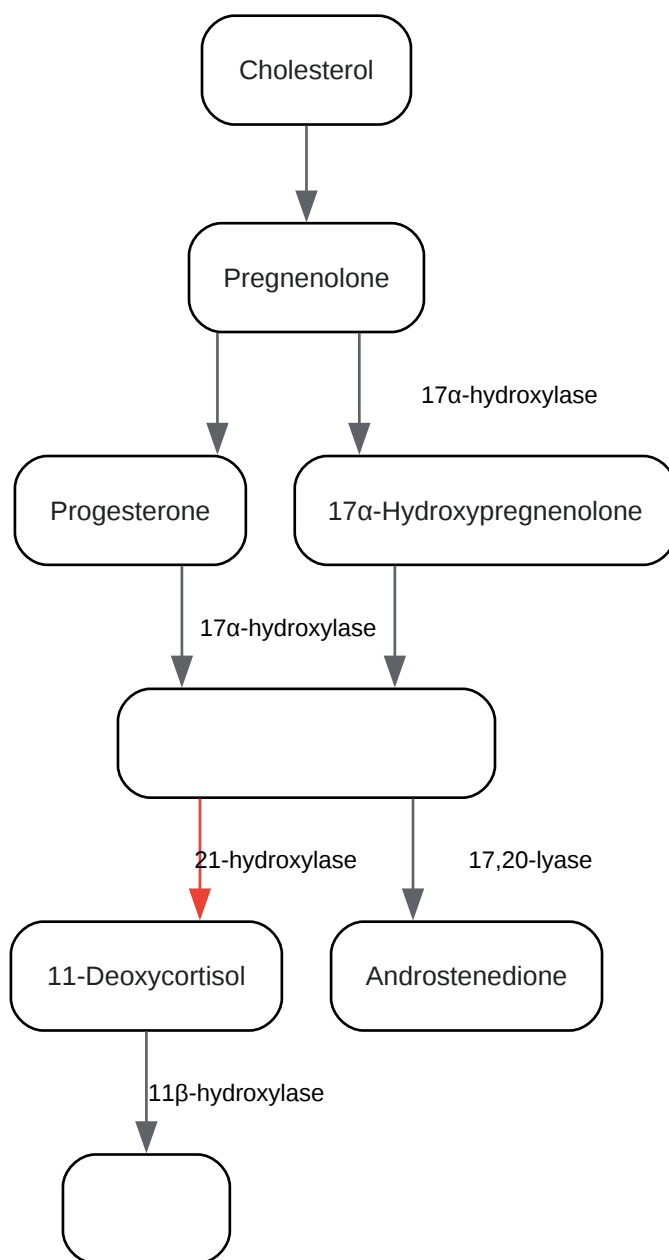
High-Throughput LC-MS/MS Quantification in Human Blood Serum

This method is designed for rapid and robust analysis in a clinical research setting.[\[8\]](#)

- Sample Preparation:
 - Aliquots of serum samples, calibrators, and quality controls are spiked with a deuterated internal standard (17-OHP-D4).
 - Liquid-liquid extraction is performed using methyl t-butyl ether (MTBE).
 - The extracts are dried and reconstituted in a water/methanol mixture.
- LC-MS/MS Analysis:
 - Reversed-phase liquid chromatography is used for separation on an Accucore RP-MS column.
 - A triple quadrupole mass spectrometer with an atmospheric-pressure chemical ionization (APCI) probe is used for detection.
 - Selected reaction monitoring (SRM) is employed for quantification.

Visualizations

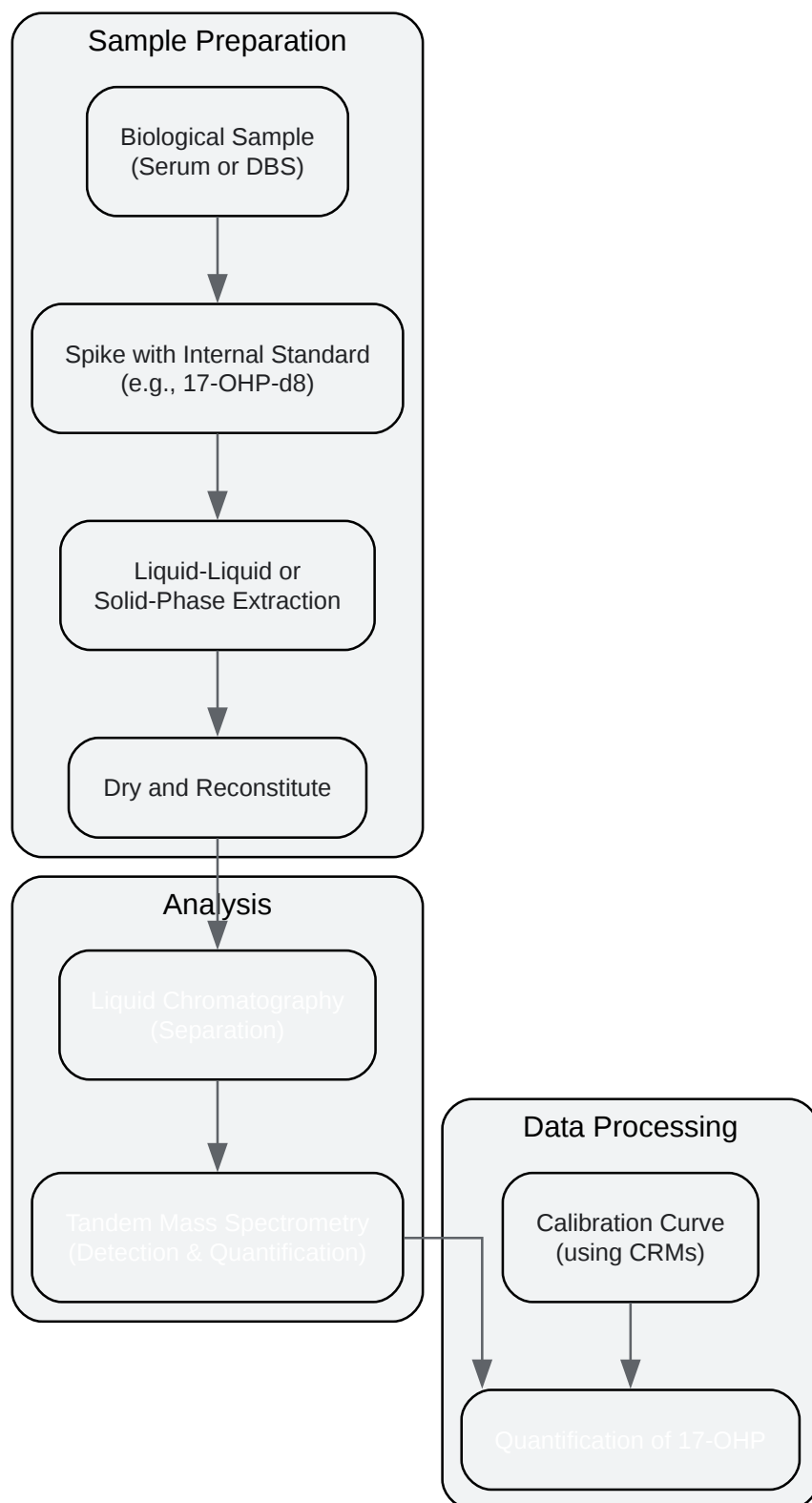
Signaling Pathway



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Caption: Steroid biosynthesis pathway highlighting the role of 17α-hydroxyprogesterone.

Experimental Workflow



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Caption: General experimental workflow for 17 α -hydroxyprogesterone analysis by LC-MS/MS.

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- To cite this document: BenchChem. [A Comparative Guide to Certified Reference Materials for 17 α -Hydroxyprogesterone Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663944#certified-reference-materials-for-17-hydroxyprogesterone-analysis]

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